molecular formula C13H18O5 B12108524 Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- CAS No. 92157-62-5

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl-

Cat. No.: B12108524
CAS No.: 92157-62-5
M. Wt: 254.28 g/mol
InChI Key: DIBPZLCTJKHKTE-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- (systematic name: 3-(3,4,5-trimethoxyphenyl)-2-methylpropanoic acid) is a substituted benzenepropanoic acid derivative characterized by three methoxy groups at the 3, 4, and 5 positions of the benzene ring and a methyl group at the α-carbon of the propanoic acid chain.

Properties

CAS No.

92157-62-5

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

2-methyl-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H18O5/c1-8(13(14)15)5-9-6-10(16-2)12(18-4)11(7-9)17-3/h6-8H,5H2,1-4H3,(H,14,15)

InChI Key

DIBPZLCTJKHKTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)OC)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Subsequent Alkylation

This method involves introducing the propanoic acid chain via Friedel-Crafts acylation followed by methylation:

  • Friedel-Crafts Acylation : React 1,2,3-trimethoxybenzene with methylmalonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 3-(3,4,5-trimethoxyphenyl)-2-methylpropan-2-ol-1-one.

  • Oxidation and Decarboxylation : Oxidize the ketone intermediate to the carboxylic acid using a Jones reagent (CrO₃/H₂SO₄), followed by decarboxylation under acidic conditions to yield the target compound.

Key Considerations :

  • The use of methylmalonyl chloride ensures the alpha-methyl group is incorporated during the acylation step.

  • Patent CN104098451A highlights similar electrophilic substitutions using trifluoromethanesulfonic acid as a catalyst, achieving yields of 60–68% for analogous aldehydes.

Hydrogenation of Mixed Anhydrides

Adapted from the synthesis of 3,4,5-trimethoxybenzaldehyde, this route leverages mixed anhydrides for chain elongation:

  • Mixed Anhydride Formation : React 3,4,5-trimethoxybenzoic acid with ethyl chloroformate in tetrahydrofuran (THF) to form the mixed anhydride (3,4,5-trimethoxybenzoyl ethyl carbonate).

  • Catalytic Hydrogenation : Hydrogenate the anhydride using palladium on carbon (Pd/C) under high-pressure H₂ (14 atm) to yield 3-(3,4,5-trimethoxyphenyl)propan-1-ol.

  • Oxidation and Methylation : Oxidize the alcohol to the corresponding ketone, followed by Grignard methylation (CH₃MgBr) and final oxidation to the carboxylic acid.

Advantages :

  • The mixed anhydride approach avoids unstable acid chlorides, improving reaction safety and scalability.

  • Yields for analogous hydrogenations range from 72–74%, though subsequent steps may reduce overall efficiency.

Halogenation and Nucleophilic Substitution

Based on JPS57163342A, this method prioritizes halogenation for functional group interconversion:

  • Acid Chloride Formation : Treat 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) in a mixed solvent of hexane and toluene (85:15 v/v) to obtain 3,4,5-trimethoxybenzoyl chloride.

  • Nucleophilic Addition : React the acid chloride with methylmagnesium bromide (CH₃MgBr) to form 3-(3,4,5-trimethoxyphenyl)-2-methylpropan-2-ol.

  • Oxidation : Convert the tertiary alcohol to the carboxylic acid via Jones oxidation.

Optimization Insights :

  • The solvent mixture (hexane:toluene) minimizes side reactions during halogenation, as demonstrated in JPS57163342A.

  • Tertiary alcohols resist over-oxidation, enhancing yield stability during the final step.

Comparative Analysis of Methodologies

MethodKey StepsYield*AdvantagesLimitations
Friedel-CraftsAcylation → Oxidation~50%Direct chain introductionLow regioselectivity
HydrogenationAnhydride → Hydrogenation → Oxid.~60%Scalable, safe intermediatesMulti-step, cost-intensive
HalogenationAcid chloride → Grignard → Oxid.~65%High functional group toleranceRequires anhydrous conditions

*Yields estimated from analogous reactions in patents.

Experimental Optimization and Challenges

Catalyst Selection

  • Lewis Acids : Trifluoromethanesulfonic acid (CF₃SO₃H) outperforms AlCl₃ in Friedel-Crafts reactions due to higher thermal stability and moisture tolerance.

  • Palladium Catalysts : Pd/C (5% loading) ensures efficient hydrogenation of mixed anhydrides at 60°C and 14 atm H₂.

Solvent Systems

  • Mixed Solvents : Combining aliphatic (hexane) and aromatic (toluene) hydrocarbons reduces byproduct formation during halogenation.

  • Tetrahydrofuran (THF) : Optimal for anhydride formation due to its polarity and ability to stabilize reactive intermediates.

Purity and Byproduct Mitigation

  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers in Friedel-Crafts products.

  • Acid Scavengers : Triethylamine (Et₃N) neutralizes HCl during halogenation, preventing acid-catalyzed demethylation .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has shown that derivatives of benzenepropanoic acid exhibit significant antitumor properties. For instance, studies on trimethoxy derivatives have indicated their ability to inhibit cancer cell proliferation. A notable case involves the evaluation of ester derivatives against MDA-MB231 human breast cancer cells, where certain compounds demonstrated moderate antitumor activity with IC50 values around 46.7 μM . The structure-activity relationship (SAR) studies suggest that functional groups enhancing hydrogen bonding are more effective in promoting inhibitory activity compared to those with methoxy substitutions .

Antiviral Properties
The compound has also been investigated for its antiviral effects. Specifically, certain esters derived from trimethoxy compounds have shown stronger inhibition against influenza A virus compared to their parent compounds. This highlights the potential for developing antiviral therapeutics using these modified structures .

Central Nervous System (CNS) Effects
Benzenepropanoic acid derivatives have been studied for their effects on the central nervous system. In vitro experiments indicated that some compounds could modulate ion currents in cardiomyocytes, suggesting a possible role in cardiac health and CNS-related disorders .

Materials Science Applications

Use in Polymer Chemistry
Benzenepropanoic acid derivatives have been utilized as monomers in the synthesis of various polymeric materials. These compounds can enhance the mechanical properties and thermal stability of plastics when incorporated into polymer matrices. Their application as additives in waterproofing agents for building materials has also been documented, where they improve adhesion and hydrophobic properties of coatings .

Asphalt Additives
In road construction, benzenepropanoic acid derivatives are being explored as additives in asphalt formulations. Their incorporation is expected to enhance bonding between asphalt and aggregates, thereby improving the durability and performance of road surfaces under varying environmental conditions .

Environmental Applications

Biodegradability Studies
Research into the environmental impact of benzenepropanoic acid derivatives has focused on their biodegradability and potential ecological effects. Studies have indicated that certain modifications can lead to more environmentally friendly profiles, making them suitable candidates for sustainable chemical applications .

Table 1: Antitumor Activity of Benzenepropanoic Acid Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Ester S1MDA-MB23146.7c-MET inhibition
Ester N6Cardiomyocytes15-30Modulation of L-type calcium current

Table 2: Applications in Materials Science

ApplicationDescriptionBenefits
Polymer ChemistryMonomer for plastic synthesisEnhances mechanical properties
Waterproofing AgentsAdditive for building material coatingsImproves adhesion and hydrophobicity
Asphalt AdditivesEnhances bonding in asphalt formulationsIncreases durability and reduces water stripping

Case Studies

Case Study 1: Antiviral Efficacy
A study conducted on ester derivatives revealed that certain compounds exhibited a notable reduction in viral replication rates in vitro against influenza A. The modifications made to the benzenepropanoic acid structure were crucial in enhancing its bioactivity against viral pathogens .

Case Study 2: Polymer Enhancement
In a series of experiments aimed at improving polymer formulations, benzenepropanoic acid derivatives were incorporated into polyvinyl chloride (PVC) matrices. The results indicated improved thermal stability and mechanical strength compared to control samples without the additive, showcasing its potential use in commercial plastic products .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The alpha-methyl group can also affect the compound’s steric properties, impacting its overall activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Key Features Biological Relevance
Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- 3,4,5-OCH₃; α-CH₃ Likely C₁₃H₁₈O₅ (inferred) Methoxy groups enhance lipophilicity; α-methyl increases steric hindrance Potential antioxidant or anti-inflammatory activity (inferred from similar compounds)
3-(3,5-Dimethoxyphenyl)propanoic acid 3,5-OCH₃ C₁₁H₁₄O₄ Fewer methoxy groups; lacks α-methyl Intermediate in synthesis of bioactive molecules
3-(2,3,4-Trimethoxyphenyl)propanoic acid 2,3,4-OCH₃ C₁₂H₁₆O₅ Methoxy positional isomer; affects electronic distribution Custom synthesis for drug discovery intermediates
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester 3,5-(CH(CH₃)₂)₂; 4-OH; ester C₂₅H₄₂O₃ Bulky tert-butyl groups; phenolic hydroxyl High antioxidant activity (e.g., Irganox 1135)
3-(3,5-Difluoro-4-methoxyphenyl)propionic acid 3,5-F₂; 4-OCH₃ C₁₀H₁₀F₂O₃ Fluorine atoms increase electronegativity Enhanced metabolic stability and receptor binding

Key Observations:

Substituent Position and Bioactivity :

  • The 3,4,5-trimethoxy pattern in the target compound contrasts with 3,5-dimethoxy or 2,3,4-trimethoxy analogues. Methoxy groups at the 3,4,5 positions may improve π-π stacking interactions in biological targets compared to other positional isomers.
  • The α-methyl group introduces chirality, which can significantly alter biological activity. For example, enantiomers of α-ethyl-4-methoxy derivatives exhibit distinct bioactivities due to stereospecific binding .

Functional Group Impact: Hydroxyl vs. Methoxy: The 4-hydroxy derivative (e.g., Irganox 1135) shows potent antioxidant activity due to radical scavenging via the phenolic -OH group . In contrast, methoxy groups in the target compound may reduce reactivity but enhance membrane permeability. Fluorine Substitution: The 3,5-difluoro-4-methoxy analogue demonstrates how electronegative substituents can modulate acidity and metabolic stability.

Pharmacological and Analytical Data

Table 2: Comparative Bioactivity and Analytical Metrics

Compound Abundance in Extracts (%) Retention Time (GC-MS, min) Reported Activities
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester 18.546 15.410 Antioxidant, polymer stabilizer
2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)-, methyl ester 5.102 12.859 Anticancer (tubulin inhibition inferred from trimethoxyphenyl moiety)
Benzenepropanoic acid, α-hydroxy- 0.09 (minor metabolite) N/A Antimicrobial precursor

Key Findings:

  • Abundance and Detection : The tert-butyl derivative is abundant (18.5%) in plant extracts , suggesting natural sourcing or stability under extraction conditions. The target compound’s absence in the evidence may indicate lower natural abundance or synthetic origin.
  • Chirality Effects : Enantiomers like (αS)- and (αR)-α-ethyl-4-methoxy derivatives highlight that the α-methyl group in the target compound could lead to stereospecific pharmacokinetics or toxicity.

Biological Activity

Benzenepropanoic acid, 3,4,5-trimethoxy-alpha-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of three methoxy groups attached to a benzene ring and an alpha-methyl group on the propanoic acid chain. Its molecular formula is C12H16O5C_{12}H_{16}O_5 with a molecular weight of 240.25 g/mol. The structure can be represented as follows:

Benzenepropanoic acid 3 4 5 trimethoxy alpha methyl \text{Benzenepropanoic acid 3 4 5 trimethoxy alpha methyl }

1. Antitumor Activity

Benzenepropanoic acid derivatives have shown promising antitumor activity across various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs exhibit significant antiproliferative effects against melanoma cells. The mechanism involves the disruption of the folate cycle, which is crucial for cancer cell growth and proliferation .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
TMECGMelanoma54Folate cycle disruption
Ester S1MDA-MB23146.7c-MET inhibition
Ester S10EL-40.15MetAP2 inhibition

2. Cholinesterase Inhibition

Recent investigations have highlighted the cholinesterase inhibitory activity of benzenepropanoic acid derivatives. These compounds exhibit selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease. The most potent derivatives demonstrated IC50 values in the micromolar range, suggesting their potential as therapeutic agents for cognitive enhancement .

Table 2: Cholinesterase Inhibition Data

Compound NameAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Compound 54632.461.42
Compound 649.4444.411.11

3. Antimicrobial Activity

The antimicrobial properties of benzenepropanoic acid derivatives have also been explored. Compounds with trimethoxy substitutions have demonstrated effectiveness against various bacterial strains, indicating their potential use as natural preservatives or therapeutic agents in treating infections .

The biological activities of benzenepropanoic acid derivatives can be attributed to several mechanisms:

  • Folate Cycle Disruption : As seen with TMECG, binding to dihydrofolate reductase leads to downregulation of genes involved in folate metabolism, which is crucial for DNA synthesis in rapidly dividing cells .
  • Enzyme Inhibition : The inhibition of cholinesterases affects neurotransmitter levels, potentially improving cognitive function and memory retention in neurodegenerative conditions .
  • Antioxidant Properties : The presence of methoxy groups may alter the redox properties of these compounds, enhancing their ability to scavenge free radicals and reduce oxidative stress in cells.

Case Study 1: Melanoma Treatment

In a controlled study involving melanoma cell lines treated with TMECG, researchers observed a significant reduction in cell viability (IC50 = 54 µM). The study concluded that the compound's ability to disrupt folate metabolism was a key factor in its antitumor efficacy .

Case Study 2: Alzheimer's Disease Models

Another study assessed the effects of cholinesterase inhibitors derived from benzenepropanoic acid on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and learning capabilities when administered at specific dosages, reinforcing the potential therapeutic role of these compounds in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity of 3,4,5-trimethoxy-α-methyl-benzenepropanoic acid?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the substitution pattern of the benzene ring (3,4,5-trimethoxy groups) and the α-methyl substituent. Compare spectral data with literature values for similar phenylpropane derivatives . Mass spectrometry (MS) and infrared (IR) spectroscopy can validate molecular weight (C₁₂H₁₆O₅, 240.25 g/mol) and functional groups (e.g., carboxylic acid, methoxy) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodology : Use NIOSH-approved respirators (e.g., P95 filters for particulates) and full-body protective equipment to minimize inhalation or dermal exposure. Avoid drainage system contamination due to potential environmental persistence, as noted in hazard assessments of structurally related esters .

Q. How can researchers quantify 3,4,5-trimethoxy-α-methyl-benzenepropanoic acid in complex mixtures?

  • Methodology : Employ reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254–280 nm, optimized for methoxy-aromatic compounds. Calibrate using synthetic standards and validate with spike-recovery experiments in matrices like biological fluids or reaction mixtures .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Methodology : Conduct accelerated stability studies under controlled conditions (pH, temperature, light) to determine degradation pathways. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook) while accounting for substituent effects on properties .

Q. How can the synthetic yield of this compound be improved while minimizing byproducts?

  • Methodology : Optimize esterification or alkylation steps using catalytic methods (e.g., Mitsunobu reaction for α-methyl introduction). Monitor reaction progress via thin-layer chromatography (TLC) and employ green solvents (e.g., dimethyl carbonate) to enhance selectivity. Compare with synthetic routes for analogous 3,4,5-trimethoxy-substituted esters .

Q. What mechanistic insights explain the environmental persistence of benzenepropanoic acid derivatives?

  • Methodology : Perform biodegradation assays (e.g., OECD 301F) to evaluate microbial breakdown kinetics. Use computational models (e.g., EPI Suite) to predict log Kow and bioaccumulation potential, supplemented by experimental determination via shake-flask methods .

Q. How do steric and electronic effects of the α-methyl group influence reactivity in cross-coupling reactions?

  • Methodology : Compare reaction rates and regioselectivity with non-methylated analogs (e.g., 3,4,5-trimethoxybenzenepropanoic acid) in Pd-catalyzed couplings. Use density functional theory (DFT) to calculate frontier molecular orbitals and steric maps of intermediates .

Data Contradiction Analysis

Q. Why do some sources report conflicting data on acute toxicity or carcinogenicity?

  • Methodology : Review test protocols (e.g., OECD guidelines vs. proprietary assays) for methodological variability. Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to generate baseline data, and cross-validate with Structure-Activity Relationship (SAR) models for phenolic compounds .

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